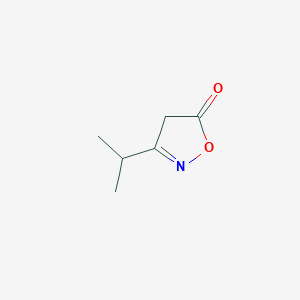![molecular formula C9H9FN2O4 B2444407 (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid CAS No. 1562378-20-4](/img/structure/B2444407.png)
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid, also known as FPH1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPH1 is a small molecule inhibitor that targets the Hippo signaling pathway, which is involved in regulating cell growth and proliferation. In
Applications De Recherche Scientifique
Computational Peptidology and Drug Design
(2S)-2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid and related compounds have been studied for their potential in antifungal applications. Computational peptidology, using conceptual density functional theory, has been used to analyze the molecular properties and structures of these compounds. This approach helps in predicting pKa values and bioactivity scores, which are crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Amidomethylated Pyridines
The synthesis of 2-amidomethylated pyridines, starting from 4-chloro-3-fluoropyridine, is another significant area of research. These methods, including Minisci-type amidomethylation, are essential for developing more efficient and scalable synthesis processes for such compounds. This research is fundamental in organic chemistry and medicinal chemistry for developing new compounds with potential pharmaceutical applications (Papaioannou et al., 2020).
Stereoselective Preparation in Peptide Synthesis
Stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, including those related to (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid, is crucial in peptide synthesis. These compounds are used in creating cyclic β-peptides and other complex structures. Such research is vital for understanding the structural aspects of peptides and for potential therapeutic applications (Yoshinari et al., 2011).
Antimicrobial Activity
Novel derivatives of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid have been synthesized and evaluated for their antimicrobial activity. Such research is significant in the development of new antimicrobial agents, especially in the face of increasing antibiotic resistance (Babu, Srinivasulu, & Kotakadi, 2015).
Crystal Structure Analysis
Understanding the crystal structure of compounds related to (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is crucial for determining their physical and chemical properties. This research is fundamental in materials science and chemistry for designing materials with specific properties (Park, Choi, Kwon, & Kim, 2016).
Detection of Cysteine
The development of sensors for detecting cysteine using derivatives of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid represents a novel application in biochemistry. Such sensors can be used in various biological and medical research, illustrating the versatility of these compounds (Peng et al., 2020).
Cooligomeric Nanoparticles
Research into the preparation of fluoroalkyl-end-capped cooligomeric nanoparticles containing derivatives of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid offers insights into advanced material science. These nanoparticles have potential applications in various fields, including drug delivery systems (Mugisawa, Ohnishi, & Sawada, 2007).
Propriétés
IUPAC Name |
(2S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-7-3-1-2-5(11-7)8(14)12-6(4-13)9(15)16/h1-3,6,13H,4H2,(H,12,14)(H,15,16)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXLCQJRTFHYSG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)F)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2444324.png)

![N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2444326.png)



(C)OC1(CCC1)C=O](/img/structure/B2444331.png)





![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)
